

Comprehensive Application Notes and Protocols: QuEChERS Method for Mandipropamid Extraction in Vegetables

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Compound Focus: Mandipropamid

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Introduction and Method Overview

Mandipropamid is a widely used chiral fungicide effective against oomycete pathogens in various vegetable crops. As a carboxylic acid amide fungicide, it exhibits **systemic activity** by inhibiting cell wall biosynthesis in pathogenic fungi. Recent studies have demonstrated that **mandipropamid** exhibits **enantioselective dissipation** in different vegetable matrices, meaning its two enantiomers degrade at different rates depending on the specific crop [1]. This enantioselectivity is crucial for accurate residue analysis and environmental fate studies, as the different enantiomeric forms may possess varying biological activities and toxicological profiles.

The **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has revolutionized pesticide residue analysis since its introduction. This approach provides an efficient framework for extracting multiple pesticide residues from various food matrices, offering significant advantages over traditional extraction methods. The modified QuEChERS protocol presented in these application notes builds upon the original method by incorporating optimized **dispersive Solid-Phase Extraction (d-SPE)** cleanup techniques specifically tailored for **mandipropamid** analysis in complex vegetable matrices [2]. The method demonstrates excellent performance characteristics, including high recovery rates, minimal matrix effects, and sufficient sensitivity to comply with regulatory limits established by international food safety authorities.

These application notes provide a comprehensive protocol for the extraction, cleanup, and analysis of **mandipropamid** residues in vegetables, with specific experimental data from tomato, cucumber, Chinese cabbage, and cowpea [1]. The methodology has been validated according to international guidelines and has been demonstrated to be robust, precise, and accurate for routine monitoring of **mandipropamid** residues in various vegetable commodities.

Experimental Protocol

Materials and Reagents

- **Pesticide Standards:** **Mandipropamid** analytical standard ($\geq 95\%$ purity) should be acquired from certified reference material suppliers. Prepare stock solutions at 1000 mg/L in acetonitrile and store at -20°C in the dark. Working solutions are prepared by appropriate dilution in acetonitrile [3].
- **Extraction Solvents:** HPLC-grade **acetonitrile** is recommended as the primary extraction solvent. Alternative solvents such as ethyl acetate or acetone may be used for specific matrix applications but require additional validation [2].
- **Salts and Buffers:** The extraction kit should include **anhydrous magnesium sulfate (MgSO_4)** for water removal, **sodium chloride (NaCl)** for phase separation, and buffer salts such as **trisodium citrate dihydrate** and **disodium hydrogen citrate sesquihydrate** for pH control [3]. The typical ratio is 4:1:0.5:0.5 for MgSO_4 : NaCl :trisodium citrate:disodium hydrogen citrate.
- **d-SPE Sorbents:** For cleanup, **primary secondary amine (PSA)** is essential for removing fatty acids and sugars, **C18** is effective for lipid removal, and **graphitized carbon black (GCB)** is recommended for pigment removal, though it should be used cautiously as it may retain planar pesticides [2].
- **Vegetable Matrices:** The protocol has been validated for **tomato, cucumber, Chinese cabbage, and cowpea**. Other vegetables may require additional method optimization and validation [1].

Sample Preparation

- **Homogenization:** Representative vegetable samples should be thoroughly homogenized using a food processor or blender. For leafy vegetables like Chinese cabbage, special care should be taken to ensure uniform particle size distribution.
- **Subsampling:** Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL polypropylene or Teflon centrifuge tube. For high-water-content vegetables, no additional water is needed. For drier matrices, addition of 10 mL water may be necessary to improve extraction efficiency [3].
- **Fortification (for validation):** For method validation and quality control, fortify samples with appropriate volumes of **mandipropamid** working standard solutions at required concentration levels. Allow fortified samples to equilibrate for 30 minutes before extraction to account for matrix binding.

Extraction Procedure

- **Solvent Addition:** Add 10 mL of acetonitrile to the sample in the centrifuge tube. For difficult matrices, acidification with 1% formic acid in acetonitrile may improve recovery of certain pesticides, though this should be validated specifically for **mandipropamid** [2].
- **Shaking:** Securely cap the tube and shake vigorously for 1 minute using a vortex mixer or mechanical shaker to ensure thorough contact between the sample and extraction solvent.
- **Salt Addition:** Add the pre-measured salt mixture (MgSO_4 :NaCl:trisodium citrate:disodium hydrogen citrate in 4:1:0.5:0.5 ratio) immediately after shaking.
- **Phase Separation:** Shake vigorously for another minute after salt addition, then centrifuge at ≥ 3000 relative centrifugal force (RCF) for 5 minutes. The organic (upper) phase should be clear and separated from the matrix layer.

Cleanup Procedure (d-SPE)

- **d-SPE Preparation:** Transfer 1 mL of the supernatant (acetonitrile layer) to a 2-mL d-SPE tube containing 50 mg PSA, 50 mg C18, and 150 mg MgSO_4 . For pigmented matrices like spinach or kale, addition of 5-10 mg GCB is recommended, though recovery should be verified for **mandipropamid** [2].

- **Cleanup Process:** Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥ 3000 RCF for 5 minutes.
- **Final Preparation:** Transfer the cleaned extract to an autosampler vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with water to match the initial mobile phase composition.

Table 1: Optimal d-SPE Cleanup Compositions for Different Vegetable Types

Vegetable Type	PSA (mg)	C18 (mg)	GCB (mg)	MgSO ₄ (mg)	Recommended Use Cases
Fruiting (tomato, cucumber)	50	50	0	150	Low pigment, moderate sugars
Leafy Greens (Chinese cabbage)	50	50	5	150	Moderate pigment, high sugars
Legumes (cowpea)	50	50	0	150	High starch, moderate proteins
High Pigment (spinach, kale)	50	50	10	150	High chlorophyll, carotenoids

Chromatographic Analysis

LC-MS/MS Conditions

- **Instrumentation:** High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the required sensitivity and selectivity for **mandipropamid** analysis [2].
- **Chromatographic Column:** A reverse-phase C18 column (e.g., 50 × 2 mm, 2.6 μm particle size) is recommended for optimal separation. The column temperature should be maintained at 35°C to ensure

retention time stability [3].

- **Mobile Phase:** A binary gradient system consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid is recommended. The addition of ammonium formate (5 mM) can enhance ionization efficiency in positive ESI mode [3].
- **Gradient Program:** The following gradient provides optimal separation: 0-1 min: 10% B; 1-8 min: linear increase to 95% B; 8-10 min: hold at 95% B; 10-10.1 min: return to 10% B; 10.1-12 min: re-equilibration at 10% B. Flow rate should be maintained at 0.3 mL/min throughout the analysis.
- **Injection Volume:** 5 μ L is typically sufficient for achieving appropriate sensitivity while minimizing matrix effects.

Mass Spectrometric Detection

- **Ionization Source:** Electrospray Ionization (ESI) in positive mode is generally preferred for **mandipropamid** analysis. Source parameters should be optimized for each specific instrument.
- **MRM Transitions:** The following MRM transitions are recommended for **mandipropamid**:
 - Quantifier transition: 412.1 \rightarrow 328.1 (collision energy: 15 eV)
 - Qualifier transition: 412.1 \rightarrow 356.1 (collision energy: 10 eV)
 - Qualifier transition: 412.1 \rightarrow 388.1 (collision energy: 8 eV)
- **Source Parameters:** Typical ESI source parameters include: capillary voltage: 3.5 kV; source temperature: 150°C; desolvation temperature: 350°C; cone gas flow: 50 L/h; desolvation gas flow: 800 L/h.

Table 2: Optimized LC-MS/MS Parameters for **Mandipropamid** Analysis

Parameter	Setting	Alternative Options	Impact on Analysis
Column Type	C18 (50 \times 2 mm, 2.6 μ m)	C18 (100 \times 2.1 mm, 1.7 μ m)	Separation efficiency, back pressure

Parameter	Setting	Alternative Options	Impact on Analysis
Mobile Phase	Water/MeOH + 0.1% HCOOH	Water/ACN + 5mM NH ₄ COOH	Ionization efficiency, peak shape
Flow Rate	0.3 mL/min	0.25-0.4 mL/min	Analysis time, resolution
Column Temperature	35°C	30-40°C	Retention time stability
ESI Polarity	Positive	Negative (less sensitive)	Detection sensitivity
Source Temperature	150°C	120-150°C	Desolvation, sensitivity

Method Validation

Recovery and Precision

Method validation for **mandipropamid** analysis in vegetables demonstrated excellent performance characteristics. Recovery studies were conducted at multiple fortification levels (5, 10, and 50 µg/kg) with five replicates at each level [3]. The mean recovery for **mandipropamid** across different vegetable matrices ranged from 73.8% to 106%, well within the acceptable range of 70-120% specified in SANTE/11813/2017 guidelines [1]. The precision, expressed as relative standard deviation (RSD%), was below 11% for all matrices, indicating good repeatability and intermediate precision.

The method demonstrated particularly consistent performance in tomato and cucumber matrices, with recovery rates of 85.2-92.4% and RSD values below 8%. Chinese cabbage and cowpea showed slightly wider variation but still within acceptable limits, with recovery rates of 73.8-106% and RSD values below 11% [1]. This variation highlights the importance of matrix-matched calibration for accurate quantification.

Sensitivity and Linearity

The method demonstrated excellent sensitivity with a **limit of detection (LOD)** of 1.63 µg/kg and **limit of quantification (LOQ)** of 5 µg/kg for **mandipropamid** in vegetable matrices [1] [3]. The linearity of the method was evaluated using matrix-matched calibration standards across a concentration range of 1-500 µg/kg. The calibration curves showed excellent linearity with determination coefficients (R^2) greater than 0.99, confirming the method's suitability for quantitative analysis across the validated concentration range [1].

Matrix Effects

Matrix effects were evaluated by comparing the detector response of **mandipropamid** in matrix-matched standards versus pure solvent standards. Significant matrix suppression (15-25%) was observed in all vegetable matrices, necessitating the use of matrix-matched calibration standards or appropriate internal standards for accurate quantification. The use of isotopically labeled **mandipropamid** as an internal standard is recommended for compensation of matrix effects and extraction variability.

Table 3: Method Validation Parameters for **Mandipropamid** in Different Vegetables

Validation Parameter	Tomato	Cucumber	Chinese Cabbage	Cowpea
Recovery (%)	85.2-92.4	87.6-94.1	73.8-98.5	79.2-106
RSD (%)	4.2-7.8	3.9-6.5	5.8-10.2	6.4-10.9
LOD (µg/kg)	1.63	1.63	1.63	1.63
LOQ (µg/kg)	5	5	5	5
Linearity (R^2)	>0.99	>0.99	>0.99	>0.99
Matrix Effect (%)	-18.5	-15.2	-24.7	-22.3

Application Data

Dissipation Kinetics in Vegetables

Field trials investigating the dissipation of **mandipropamid** in vegetables revealed distinct degradation patterns across different crops. The half-life of **mandipropamid** ranged from 1.6 to 8.4 days depending on the vegetable type [1]. Chinese cabbage and cowpea showed the most rapid dissipation with half-lives of 1.8-2.0 days and 1.6-2.4 days, respectively. Tomato exhibited the longest persistence with half-lives ranging from 5.0 to 8.4 days, while cucumber showed intermediate persistence with half-lives of 2.4-5.5 days.

These dissipation characteristics are critical for establishing appropriate pre-harvest intervals and ensuring compliance with maximum residue limits (MRLs). The European Union and Codex Alimentarius Commission have established MRLs for **mandipropamid** in various vegetables, typically ranging from 1-5 mg/kg depending on the specific crop [1].

Enantioselective Dissipation

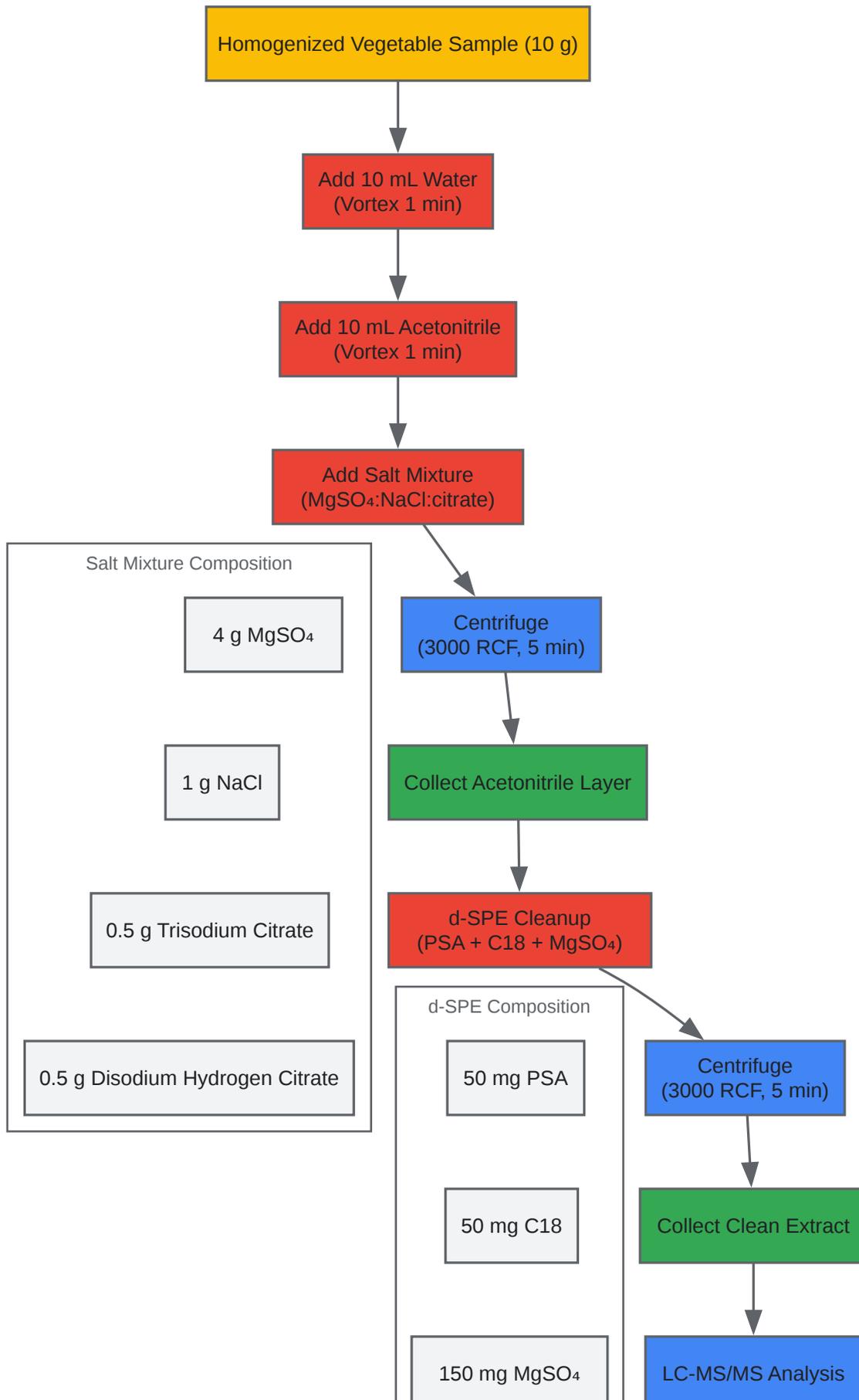
A significant finding from recent studies is the **enantioselective dissipation** of **mandipropamid** in vegetables [1]. The S-(+)-enantiomer dissipated more rapidly than the R-(-)-enantiomer in tomato and Chinese cabbage (enantiomeric fractions >0.5). Conversely, in cucumber and cowpea, the R-enantiomer dissipated more rapidly (enantiomeric fractions <0.5). This enantioselectivity has important implications for risk assessment, as the different enantiomers may exhibit varying toxicological profiles and biological activities.

Dietary Risk Assessment

The dietary risk assessment for **mandipropamid** residues in vegetables indicated acceptable risk levels for consumers. The risk quotient data were significantly below 100%, confirming that **mandipropamid** residues in the studied vegetables pose negligible risk to consumers when used according to good agricultural practices [1]. This comprehensive risk assessment takes into account the residue levels at harvest, consumption patterns, and toxicological reference values for **mandipropamid**.

Workflow Diagram

The following diagram illustrates the complete QuEChERS workflow for **mandipropamid** extraction and analysis in vegetable samples:





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QuEChERS Workflow for **Mandipropamid** Extraction in Vegetables

Conclusion

The modified QuEChERS extraction method followed by LC-MS/MS analysis presented in these application notes provides a robust, sensitive, and reliable approach for the determination of **mandipropamid** residues in various vegetable matrices. The method demonstrates excellent performance characteristics, including satisfactory recovery rates (73.8-106%), good precision (RSD <11%), and sufficient sensitivity (LOD of 1.63 µg/kg, LOQ of 5 µg/kg) to monitor **mandipropamid** residues at levels relevant to current regulatory standards [1].

The observed enantioselective dissipation of **mandipropamid** in different vegetables highlights the importance of enantioselective analysis for accurate risk assessment and environmental fate studies. The method's applicability to real-world samples was demonstrated through successful analysis of field-treated vegetables, revealing distinct dissipation patterns across different crop types [1].

This comprehensive protocol provides researchers and analytical laboratories with a validated methodology for monitoring **mandipropamid** residues in vegetables, supporting food safety monitoring programs and regulatory compliance efforts. The method can be readily adapted to include additional pesticide residues for multi-residue analysis, making it a valuable tool for comprehensive pesticide monitoring in vegetable production systems.

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